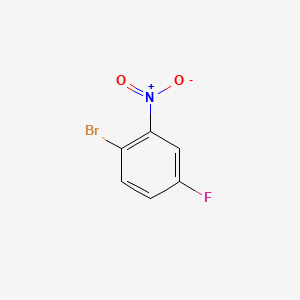
1-溴-4-氟-2-硝基苯
概述
描述
1-Bromo-4-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 2 are substituted by bromine, fluorine, and nitro groups, respectively
科学研究应用
1-Bromo-4-fluoro-2-nitrobenzene has several applications in scientific research, including:
-
Organic Synthesis
- Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Serves as a building block for the preparation of more complex aromatic compounds.
-
Material Science
- Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
-
Medicinal Chemistry
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
-
Biological Studies
- Employed in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
1-Bromo-4-fluoro-2-nitrobenzene, like other nitrobenzene derivatives, undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-nitrobenzene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
1-Bromo-4-fluoro-2-nitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of anti-inflammatory agents . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes Sonogashira coupling reactions with other aromatic compounds, which are catalyzed by palladium-based enzymes . These interactions are crucial for the formation of complex molecules that exhibit anti-inflammatory properties. The presence of the nitro group in 1-Bromo-4-fluoro-2-nitrobenzene also makes it a potential substrate for nitroreductase enzymes, which can reduce the nitro group to an amino group, further modifying its biochemical activity.
Cellular Effects
1-Bromo-4-fluoro-2-nitrobenzene has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors and enzymes on the cell surface. For example, the compound’s interaction with nitroreductase enzymes can lead to the production of reactive intermediates that may affect cellular metabolism and gene expression . Additionally, the presence of bromine and fluorine atoms in the compound can enhance its ability to penetrate cell membranes, thereby affecting intracellular processes.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-fluoro-2-nitrobenzene involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, such as nitroreductases, and undergo reduction reactions that convert the nitro group to an amino group . This reduction process can generate reactive intermediates that may inhibit or activate other enzymes, leading to changes in cellular function. Additionally, the compound’s ability to participate in Sonogashira coupling reactions highlights its role in forming complex molecular structures through palladium-catalyzed processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-fluoro-2-nitrobenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it interacts with cellular enzymes and proteins over extended periods . The degradation products of 1-Bromo-4-fluoro-2-nitrobenzene may also exhibit distinct biochemical activities, further influencing its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Bromo-4-fluoro-2-nitrobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily interact with specific enzymes and receptors . At higher doses, it can cause adverse effects, including cellular toxicity and organ damage. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced toxic effects . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical activity.
Metabolic Pathways
1-Bromo-4-fluoro-2-nitrobenzene is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitroreductases and cytochrome P450 . The compound can undergo reduction reactions to form amino derivatives, which may further participate in conjugation reactions with glutathione or other cofactors. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall biochemical properties.
Transport and Distribution
The transport and distribution of 1-Bromo-4-fluoro-2-nitrobenzene within cells and tissues are influenced by its chemical structure. The presence of bromine and fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more efficiently . Once inside the cell, the compound can interact with intracellular transporters and binding proteins, facilitating its distribution to specific cellular compartments. The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and activity.
Subcellular Localization
1-Bromo-4-fluoro-2-nitrobenzene exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it may affect gene expression and other nuclear processes. The presence of targeting signals or post-translational modifications can further direct the compound to specific organelles, such as mitochondria or the endoplasmic reticulum, where it may exert distinct biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-4-fluorobenzene. The reaction typically proceeds as follows:
Nitration of 1-Bromo-4-fluorobenzene:
Industrial Production Methods
In an industrial setting, the production of 1-bromo-4-fluoro-2-nitrobenzene may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems allows for precise temperature control and efficient mixing of reagents.
化学反应分析
Types of Reactions
1-Bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
-
Nucleophilic Aromatic Substitution
Reagents: Sodium methoxide (NaOCH3) in methanol.
Conditions: Reflux conditions.
Major Products: Substitution of the bromine atom with a methoxy group, forming 1-methoxy-4-fluoro-2-nitrobenzene.
-
Reduction
Reagents: Tin (Sn) and hydrochloric acid (HCl).
Conditions: Room temperature.
Major Products: Reduction of the nitro group to an amino group, forming 1-bromo-4-fluoro-2-aminobenzene.
-
Oxidation
Reagents: Potassium permanganate (KMnO4).
Conditions: Basic medium.
Major Products: Oxidation of the aromatic ring, leading to the formation of carboxylic acid derivatives.
相似化合物的比较
1-Bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
-
1-Bromo-2-nitrobenzene
- Lacks the fluorine substituent, resulting in different reactivity and electronic properties.
-
4-Fluoro-2-nitroaniline
- Contains an amino group instead of a bromine atom, leading to distinct chemical behavior and applications.
-
1-Chloro-4-fluoro-2-nitrobenzene
- Substitution of bromine with chlorine alters the compound’s reactivity and potential uses.
The uniqueness of 1-bromo-4-fluoro-2-nitrobenzene lies in its specific combination of substituents, which imparts unique electronic and steric properties, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
1-bromo-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNWKIKQFEOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196232 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-09-3 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-5-fluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-5-fluoronitrobenzene in the synthesis of 2-bromo-5-fluoroaniline as described in the research?
A1: The research paper describes a method for preparing 2-bromo-5-fluoroaniline using 2-bromo-5-fluoronitrobenzene as the starting material []. The synthesis involves a hydrogenation reaction where the nitro group (-NO₂) in 2-bromo-5-fluoronitrobenzene is reduced to an amino group (-NH₂) in the presence of a Raney nickel catalyst and hydrogen gas. This transformation is a crucial step in obtaining the desired product, 2-bromo-5-fluoroaniline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
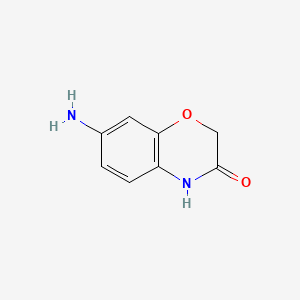
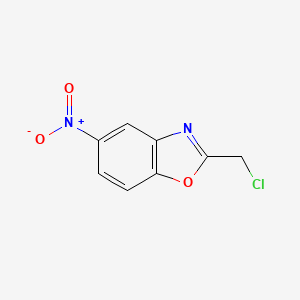
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)
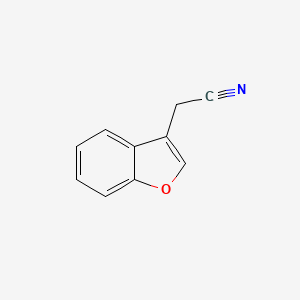
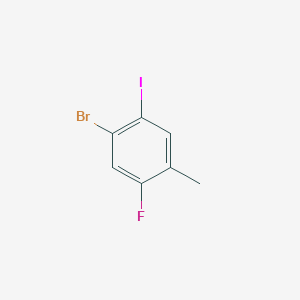
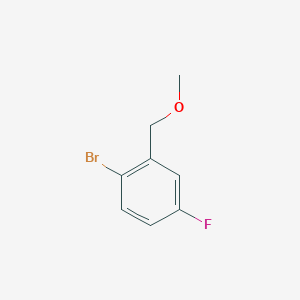
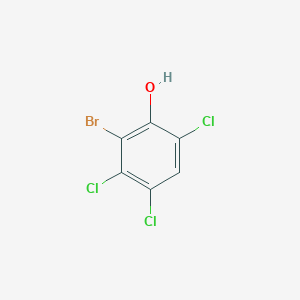
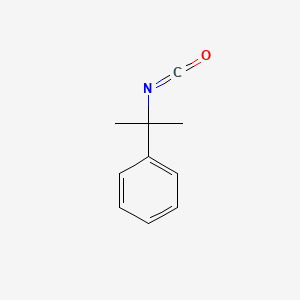
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)
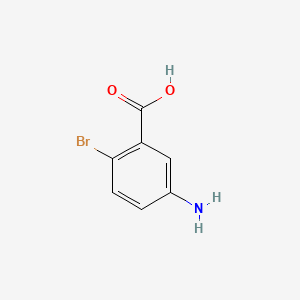

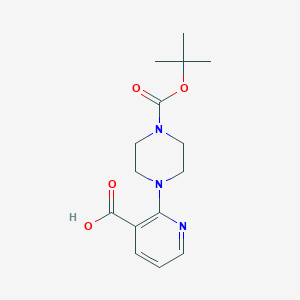
![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
